Acide 4-(néopentyloxy)phénylboronique

Vue d'ensemble

Description

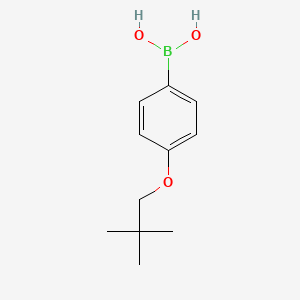

4-(Neopentyloxy)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a neopentyloxy group

Applications De Recherche Scientifique

4-(Neopentyloxy)phenylboronic acid has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .

Mode of Action

Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .

Pharmacokinetics

The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .

Result of Action

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .

Action Environment

The action of 4-(Neopentyloxy)phenylboronic acid, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of 4-(Neopentyloxy)phenylboronic acid may be influenced by the pH of its environment .

Analyse Biochimique

Biochemical Properties

4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .

Cellular Effects

4-(Neopentyloxy)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including 4-(Neopentyloxy)phenylboronic acid, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .

Molecular Mechanism

The molecular mechanism of 4-(Neopentyloxy)phenylboronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Neopentyloxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of 4-(Neopentyloxy)phenylboronic acid are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-(Neopentyloxy)phenylboronic acid can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .

Metabolic Pathways

4-(Neopentyloxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of 4-(Neopentyloxy)phenylboronic acid are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .

Transport and Distribution

The transport and distribution of 4-(Neopentyloxy)phenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .

Subcellular Localization

4-(Neopentyloxy)phenylboronic acid’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)phenylboronic acid typically involves the reaction of 4-bromophenol with neopentyl alcohol to form 4-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 4-(Neopentyloxy)phenylboronic acid are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Neopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols and quinones.

Substitution: Substituted phenylboronic acids.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the neopentyloxy group, making it less sterically hindered and more reactive in certain reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a neopentyloxy group, leading to different electronic and steric properties.

4-(tert-Butoxy)phenylboronic acid: Similar steric properties but different electronic effects due to the tert-butoxy group.

Uniqueness: 4-(Neopentyloxy)phenylboronic acid is unique due to the presence of the neopentyloxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired .

Activité Biologique

4-(Neopentyloxy)phenylboronic acid, with the chemical formula C13H19B O3 and CAS number 938443-38-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and drug delivery systems. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

4-(Neopentyloxy)phenylboronic acid is characterized by its phenylboronic acid structure, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting cancer cells that overexpress certain sugars.

The biological activity of 4-(neopentyloxy)phenylboronic acid can be attributed to several mechanisms:

- Targeting Cancer Cells : The compound can selectively bind to sialic acid residues on the surface of cancer cells, enhancing the delivery of therapeutic agents to tumor sites. This interaction improves drug retention and efficacy in tumor environments .

- Induction of Apoptosis : Research indicates that phenylboronic acid derivatives can induce apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest and activation of caspase pathways, leading to programmed cell death .

- Antiproliferative Effects : Studies have demonstrated that 4-(neopentyloxy)phenylboronic acid exhibits significant antiproliferative activity against several cancer cell lines, including ovarian and breast cancer cells. The compound's ability to disrupt cellular processes contributes to its effectiveness as an anticancer agent .

Case Studies

- Antitumor Activity : In a study involving phenylboronic acid-decorated nanoparticles loaded with doxorubicin, it was found that these nanoparticles exhibited superior tumor penetration and growth inhibition compared to non-decorated counterparts. This study highlighted the potential of boronic acids in enhancing drug delivery systems for cancer therapy .

- Cell Cycle Arrest : Another investigation assessed the effects of phenylboronic acid derivatives on ovarian cancer cells. The results indicated a clear structure-activity relationship, where specific derivatives caused significant cell cycle arrest at the G2/M phase and increased apoptotic markers such as caspase-3 activation .

Table 1: Biological Activities of 4-(Neopentyloxy)phenylboronic Acid

Table 2: Comparative Analysis of Boronic Acid Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Neopentyloxy)phenylboronic acid | A2780 (Ovarian Cancer) | 5 | Cell cycle arrest, apoptosis induction |

| Simple Phenylboronic Acid | MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| Benzoxaborole Derivative | HeLa (Cervical Cancer) | 7 | Disruption of cellular processes |

Propriétés

IUPAC Name |

[4-(2,2-dimethylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAQNYVAYGYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681723 | |

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938443-38-0 | |

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.